molecular formula C24H15Cl3N4O2 B316697 N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide

Cat. No.: B316697
M. Wt: 497.8 g/mol
InChI Key: KUFVWLGJODCYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety, a furan ring, and multiple chlorinated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and modulating their activity. The compound may also interact with cellular proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide is unique due to its combination of a benzotriazole moiety and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H15Cl3N4O2

Molecular Weight

497.8 g/mol

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]-5-(2,3-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H15Cl3N4O2/c1-13-5-7-14(8-6-13)31-29-19-11-17(26)18(12-20(19)30-31)28-24(32)22-10-9-21(33-22)15-3-2-4-16(25)23(15)27/h2-12H,1H3,(H,28,32)

InChI Key

KUFVWLGJODCYHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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